Glutacondianil hydrochloride

Description

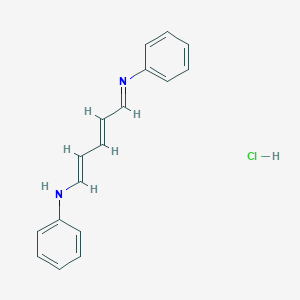

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-15,18H;1H/b9-3+,14-8+,19-15?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCMMJBDNXZQDJ-ZUJIUJENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C=C/C=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497-49-0 | |

| Record name | Benzenamine, N-[5-(phenylamino)-2,4-pentadien-1-ylidene]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[5-(phenylamino)penta-2,5-dienylidene]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTACONDIANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L65XPG9ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of Glutacondianil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutacondianil hydrochloride, also known as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of polymethine and cyanine dyes. This technical whitepaper provides a comprehensive overview of the synthesis, discovery, and chemical properties of this compound. It includes detailed experimental protocols, a summary of its quantitative data, and visualizations of its synthesis pathway and reaction mechanism. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound (CAS No. 1497-49-0) is an organic salt with the chemical formula C₁₇H₁₇ClN₂.[1] It typically presents as a dark red or bordeaux to purple crystalline powder.[2][3] While not known to occur naturally, this synthetic compound has garnered significant interest as a versatile precursor in various chemical syntheses.[4]

The discovery of this compound is situated within the broader context of the exploration of substituted aromatic amines and their derivatives in the early 20th century.[4] This era was marked by significant advancements in the synthesis of organic dyes, and compounds with extended conjugated systems like this compound were of particular interest. Though the specific discoverer and exact year of its first synthesis are not widely documented, its emergence is intrinsically linked to the development of cyanine dyes, which were first synthesized over a century ago.[4][5] These dyes were initially used to extend the spectral sensitivity of photographic emulsions and have since found widespread application in biotechnology and diagnostics.[5]

The primary application of this compound lies in its role as a key intermediate in the synthesis of cyanine dyes, such as indocyanine green, and other bioactive molecules.[2][6] Its utility stems from its reactive polymethine chain, which can readily undergo condensation reactions with various heterocyclic compounds.

Physicochemical Properties

This compound is a stable compound under normal temperatures and pressures, though it is known to be hygroscopic.[3][7] It is soluble in polar solvents like methanol and ethanol but is insoluble in water.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1497-49-0 | [1] |

| Molecular Formula | C₁₇H₁₇ClN₂ | [1] |

| Molecular Weight | 284.78 g/mol | [8] |

| Appearance | Dark red/bordeaux to purple crystalline powder | [2][3] |

| Melting Point | 173-175 °C | [8] |

| Solubility | Soluble in methanol; Insoluble in water | [3] |

| Stability | Stable under normal temperatures and pressures; Hygroscopic | [3][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with a notable method involving the reaction of a furanone derivative with pyridine and aniline. The following experimental protocol is adapted from a documented synthesis procedure.

Experimental Protocol

Reaction Scheme:

A simplified representation of the synthesis of this compound.

Materials:

-

3,4-dichloro-5-methoxy-5H-furan-2-one

-

Pyridine

-

Aniline

-

Dry Benzene

-

Acetone

Procedure:

-

In a reaction vessel, dissolve 3.7 g (0.02 mol) of 3,4-dichloro-5-methoxy-5H-furan-2-one in 25 ml of dry benzene.

-

Cool the solution to 5°C.

-

To the cooled solution, add 1.88 g (0.02 mol) of pyridine and 3.7 g (0.05 mol) of aniline.

-

Stir the reaction mixture at room temperature for 12 hours.

-

A precipitate will form during the reaction. Collect the precipitate by filtration.

-

Wash the collected solid with acetone.

-

Dry the product to obtain this compound.

Expected Yield: 5.5 g (95% of theoretical)[9] Melting Point: 165-166°C[9]

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 5.5 - 6.5 | multiplet | Conjugated diene protons |

| 6.8 - 7.5 | multiplet | Aromatic aniline protons |

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| 120 - 140 | Conjugated carbons |

| 150 - 160 | Imine carbons (C=N) |

Table 4: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 1640 - 1680 | C=N stretching |

| 3050 - 3100 | Aromatic C-H stretching |

Reaction Mechanism and Applications

This compound serves as a pivotal intermediate in the synthesis of cyanine dyes. Its utility is derived from the electrophilic nature of its polymethine bridge, which allows for nucleophilic attack by electron-rich heterocyclic compounds.

General Reaction Mechanism in Cyanine Dye Synthesis

The synthesis of cyanine dyes using this compound typically involves a condensation reaction with two equivalents of a quaternized nitrogen-containing heterocycle, such as an indolenium salt. The reaction proceeds via a "ping-pong" type mechanism where the aniline groups are sequentially displaced.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 1497-49-0 [chemicalbook.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [guidechem.com]

- 5. Cyanine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. molbase.com [molbase.com]

- 8. N- [5-(苯氨基)-2,4-戊二烯基]苯胺 单盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. SU544654A1 - Method for producing dianyl glutaconaldehyde hydrochloride - Google Patents [patents.google.com]

Glutacondianil Hydrochloride: Unraveling the Mechanism of Action

Glutacondianil hydrochloride is primarily recognized for its role as a fungicide in agricultural settings, where it is reported to inhibit the growth and reproduction of various fungi.[1][2] However, the precise biochemical processes it disrupts within the fungal cells remain largely uncharacterized. Additionally, it serves as a crucial intermediate in the synthesis of other chemical compounds, including vinylsulfone cyanine dyes used for biomolecule labeling and in the production of medicinal indocyanine green.[3][4][5]

Despite its practical applications, a thorough understanding of its pharmacological or toxicological profile at a molecular level is lacking. The available documentation primarily consists of chemical properties, safety data sheets, and synthesis methods.[1][4][6][7][8][9] No significant quantitative data from experimental studies, detailed experimental protocols, or elucidated signaling pathways associated with this compound's mechanism of action could be identified in the reviewed sources.

This absence of specific mechanistic data prevents the creation of a detailed technical guide with structured data tables and signaling pathway diagrams as initially requested. Further empirical research, including target identification studies, enzymatic assays, and cellular signaling analyses, would be necessary to delineate the precise mechanism of action of this compound. Such studies would be invaluable for the scientific and drug development communities to fully understand its biological activity and potential applications or risks.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN104130178A - Industrialized synthesis method of medicinal indocyanine green - Google Patents [patents.google.com]

- 4. This compound | 1497-49-0 [chemicalbook.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. Benzenamine, N-(5-(phenylamino)-2,4-pentadien-1-ylidene)-, hydrochloride (1:1) | C17H17ClN2 | CID 5702667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. N-(5-(phenylamino)penta-2,5-dienylidene)aniline monohydrochloride | C17H17ClN2 | CID 73902 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Glutacondianil Hydrochloride

This technical guide provides a comprehensive overview of Glutacondianil hydrochloride, a key intermediate in the synthesis of various organic compounds. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and significant applications, presenting data in a structured and accessible format.

Core Compound Properties

This compound, also known as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, is a stable organic salt.[1] It serves as a crucial building block in the chemical and pharmaceutical industries.[1]

Molecular Formula: C₁₇H₁₇ClN₂[1]

Molecular Weight: 284.78 g/mol [2]

The key physicochemical characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Appearance | Bordeaux to purple crystalline powder |

| Melting Point | 152 °C |

| Boiling Point | 430.2°C at 760 mmHg |

| Solubility | Soluble in methanol, insoluble in water. |

| Stability | Stable under normal temperatures and pressures; hygroscopic. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

Synthesis and Experimental Protocols

This compound is produced synthetically and is not known to occur naturally.[1] The primary method of synthesis involves the condensation of an appropriate precursor with aniline.[1]

Experimental Protocol for the Synthesis of this compound

This protocol is based on the reaction of 3,4-dichloro-5-methoxy-5H-furan-2-one with pyridine and aniline.

Materials:

-

3,4-dichloro-5-methoxy-5H-furan-2-one

-

Pyridine

-

Aniline

-

Dry Benzene

-

Acetone

Procedure:

-

In a reaction vessel, dissolve 3.7 g (0.02 mol) of 3,4-dichloro-5-methoxy-5H-furan-2-one in 25 ml of dry benzene.

-

Cool the solution to 5°C.

-

To the cooled solution, add 1.88 g (0.02 mol) of pyridine and 3.7 g (0.05 mol) of aniline.

-

Stir the reaction mixture at room temperature for 12 hours.

-

A precipitate will form. Collect the solid by filtration.

-

Wash the collected precipitate with acetone.

-

The resulting product is this compound, with an expected yield of approximately 95%.[3]

Application in Drug Development and Synthesis

This compound is a valuable intermediate, particularly in the synthesis of cyanine dyes which are used in various biomedical applications, including as fluorescent labels for biomolecules.[2] A notable application is in the industrial synthesis of Indocyanine Green (ICG), a medical diagnostic agent.

Experimental Protocol for the Synthesis of a Blue-Black Solid Intermediate for Indocyanine Green

This protocol outlines the use of this compound in an industrialized synthesis process.[4]

Materials:

-

2,3,3-trimethylammonium-1-(4-sulfobutyl)-4,5-benzindole betaine (light blue solid)

-

This compound

-

Acetic anhydride

-

Acetone

Procedure:

-

Mix the light blue solid (2,3,3-trimethylammonium-1-(4-sulfobutyl)-4,5-benzindole betaine) and this compound in a weight ratio of 1:1.1.[4]

-

Add acetic anhydride to the mixture.

-

Heat the mixture to 130°C and maintain reflux condensation for 10 minutes.[4]

-

After the reflux, cool the reaction mixture to 0°C.[4]

-

Filter the cooled mixture to collect the precipitate.

-

Wash the collected filter cake with acetone.

-

The resulting product is a blue-black solid intermediate, 2-[6-(N-acetylphenylamido)-1,3,5-hexatrienyl]-3,3-dimethyl-1-(4-sulfobutyl)-4,5-benzindole betaine.[4]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1497-49-0 [chemicalbook.com]

- 3. SU544654A1 - Method for producing dianyl glutaconaldehyde hydrochloride - Google Patents [patents.google.com]

- 4. CN104130178A - Industrialized synthesis method of medicinal indocyanine green - Google Patents [patents.google.com]

In-Depth Technical Guide: Spectroscopic Data of Glutacondianil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Glutacondianil hydrochloride (CAS No. 1497-49-0), a key intermediate in the synthesis of various organic molecules, including cyanine dyes used for labeling biomolecules.[1][2] This document is intended to be a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

This compound, also known as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, is an organic salt.[3][4] Its structure consists of a five-carbon chain with a conjugated double bond system, terminated at each end by a phenylamino group, and is stabilized as a hydrochloride salt. This structure makes it a valuable precursor in the synthesis of polymethine dyes.

Molecular Formula: C₁₇H₁₇ClN₂

Molecular Weight: 284.78 g/mol

Appearance: Dark red to purple crystalline powder.[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following sections present the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Higher ppm range | Multiplet | ~10H | Aromatic protons (C₆H₅) |

| Mid-range ppm | Multiplet | ~5H | Vinylic protons (-CH=) |

| Lower ppm range | Broad Singlet | ~2H | Amine protons (-NH-) |

Note: This is a predicted table based on the general chemical structure. Actual chemical shifts and multiplicities will depend on the solvent and instrument used.

Table 2: Expected ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~100-150 ppm | Aromatic and Vinylic carbons |

| Higher ppm range | Carbons adjacent to nitrogen |

Note: This is a predicted table. The exact chemical shifts require experimental determination.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for N-H, C-H (aromatic and vinylic), C=C, and C-N bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretching vibration |

| ~3100-3000 | Medium | Aromatic and Vinylic C-H stretching |

| ~1600 | Strong | C=C stretching (conjugated system) |

| ~1500 | Strong | Aromatic C=C stretching |

| ~1300 | Medium | C-N stretching |

| ~750 and ~690 | Strong | C-H bending (out-of-plane) for monosubstituted benzene |

Note: The exact peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, standard procedures for obtaining NMR and FTIR spectra of organic compounds are applicable.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

FTIR Spectroscopy Protocol (General)

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Logical Workflow for Synthesis and Characterization

The synthesis and subsequent spectroscopic characterization of this compound follow a logical workflow to ensure the desired product is obtained with high purity.

Caption: Workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. For critical applications, it is imperative that researchers obtain and verify their own analytical data.

References

A Technical Guide to Early Research on Substituted Aromatic Amines and Anilides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on substituted aromatic amines and anilides. It covers early synthesis methods, key experimental protocols, and the initial understanding of their biological activities and mechanisms of action. The content is structured to offer a clear historical and technical perspective, crucial for professionals in chemical research and drug development.

Introduction: The Dawn of Aromatic Amine Chemistry

The study of aromatic amines began in 1826 with the isolation of aniline from the destructive distillation of indigo.[1] This discovery laid the groundwork for the synthetic dye industry, a field that burgeoned in the 19th century.[1] However, this industrial expansion brought unforeseen consequences. In 1895, the German physician Ludwig Rehn made the seminal observation linking occupational exposure to aromatic amines in dye factories with an increased incidence of urinary bladder cancer, coining the term "aniline cancer".[2][3] This marked the beginning of toxicological studies into this class of compounds. Early research on prototypical arylamines, such as 2-aminofluorene (AAF)—originally developed as a pesticide but found to be a potent carcinogen—provided a foundational understanding of their metabolic fate and interactions with biological macromolecules.[2] This guide revisits these early discoveries, focusing on the chemical synthesis, experimental procedures, and the nascent understanding of the biological impact of these pivotal compounds.

Early Synthetic Methodologies

The preparation of aromatic amines and their anilide derivatives has evolved significantly. Early methods, however, established the fundamental chemical principles that are still relevant today.

Synthesis of Substituted Aromatic Amines

The most common early method for synthesizing primary aromatic amines was the reduction of the corresponding nitroaromatic compounds.[1][4] Nitroarenes were readily accessible through the nitration of aromatic rings, making this a versatile two-step approach to a wide variety of substituted anilines.

Key Reaction:

-

Reduction of Nitroarenes: The conversion of a nitro group (-NO₂) to an amino group (-NH₂) was typically achieved using reducing agents like iron filings in the presence of an acid.[1] Other methods involved catalytic hydrogenation, though this was more developed later. A common laboratory-scale method involved using tin or zinc in hydrochloric acid.

Synthesis of Anilides

Anilides are amides derived from anilines. Their synthesis was a straightforward and crucial reaction, often used to protect the amino group or to generate compounds with specific biological activities. The most prevalent early method was the acylation of a primary or secondary aromatic amine with a carboxylic acid derivative.

Key Reaction:

-

Acylation of Anilines: This reaction involves treating an aniline with an acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acid chloride (e.g., benzoyl chloride), to form the corresponding anilide (e.g., acetanilide or benzanilide).[1][5] Heating an aniline directly with a carboxylic acid can also produce anilides.[1]

Experimental Protocols

The following protocols are representative of the classical methods used in early research for the synthesis of these compounds.

Protocol 1: Synthesis of Aniline by Reduction of Nitrobenzene

This protocol describes a method analogous to the Béchamp reduction, a cornerstone of early industrial aniline production.

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a mechanical stirrer.

-

Reactant Charging: To the flask, add finely powdered iron (Fe) filings and water. Begin vigorous stirring.

-

Initiation: Add a small amount of concentrated hydrochloric acid (HCl) to the mixture to activate the iron surface.

-

Nitrobenzene Addition: Add nitrobenzene dropwise to the flask. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue heating the mixture under reflux for several hours to ensure complete reduction.

-

Work-up: Make the reaction mixture basic by adding a strong base (e.g., sodium hydroxide) to precipitate iron salts and liberate the free aniline.

-

Isolation: Isolate the aniline product by steam distillation. The aniline, being volatile in steam, will co-distill with the water.

-

Purification: Separate the aniline from the aqueous distillate using a separatory funnel. The crude aniline can be further purified by fractional distillation.

Protocol 2: Synthesis of Acetanilide from Aniline

This protocol details the N-acetylation of aniline, a common and fundamental laboratory procedure.

-

Reactant Preparation: In a beaker or flask, dissolve aniline in a mixture of glacial acetic acid and water.

-

Acylation: While stirring the aniline solution, add acetic anhydride in small portions. The reaction is exothermic.

-

Hydrolysis of Excess Anhydride: After the addition of acetic anhydride, add a volume of water to hydrolyze any unreacted anhydride to acetic acid.

-

Precipitation: Cool the reaction mixture in an ice bath. The acetanilide product, which is sparingly soluble in cold water, will precipitate as a white solid.

-

Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals with cold water to remove impurities like acetic acid and unreacted aniline.

-

Purification: Recrystallize the crude acetanilide from hot water to obtain purified, crystalline acetanilide.

-

Characterization: Dry the purified crystals and determine their melting point to assess purity.

Quantitative Data from Early Studies

Quantitative analysis in early research was foundational, though it lacked the precision of modern techniques. Data was primarily focused on reaction yields, physical constants, and basic biological assays.

Table 1: Representative Synthesis Yields of Substituted Anilides

| Anilide Product | Reactants | Method | Yield (%) | Reference |

|---|---|---|---|---|

| Various Anilides | Anilines and Sorbic Chloride/Hexanoic Anhydride | One-pot reaction | 36 - 98% | [6] |

| 2-(4-Aminophenoxy) Naphthalene | 2-(4-Nitrophenoxy) Naphthalene, Hydrazine | Pd/C Catalyzed Reduction | 87% | [4] |

| Acetanilide | Aniline, Acetic Anhydride | Acylation | ~85-95% | (Typical) |

| Benzanilide | Aniline, Benzoyl Chloride | Schotten-Baumann Reaction | ~90-98% | (Typical) |

Table 2: Early Biological Activity Data for Aromatic Amines

| Compound | Assay | Result (LD₅₀) | Reference |

|---|---|---|---|

| 1-amino-4-phenoxybenzene (A-1A) | Brine Shrimp Cytotoxicity | < 1 µg/mL | [4] |

| 2-(4-aminophenoxy) naphthalene (A-2A) | Brine Shrimp Cytotoxicity | < 1 µg/mL | [4] |

| 1-(4-aminophenoxy) naphthalene (A-3A) | Brine Shrimp Cytotoxicity | < 1 µg/mL | [4] |

| 4-(4-aminophenyloxy) biphenyl (A-A) | Brine Shrimp Cytotoxicity | < 1 µg/mL |[4] |

Early Research on Biological Activity and Mechanisms

The biological effects of aromatic amines were a major focus of early research, driven by observations of their toxicity in industrial settings.

Carcinogenicity and Metabolic Activation

The most significant finding was the link between aromatic amines and cancer.[3] Extensive studies, particularly with 2-acetylaminofluorene (AAF), revealed that these compounds are not carcinogenic themselves but require metabolic activation in the body.[2][7] The key biochemical reaction identified was the N-oxidation (or N-hydroxylation) of the amino or amido group, primarily by cytochrome P450 enzymes in the liver.[3][7] This process converts the relatively inert amine into a reactive N-hydroxy metabolite. This intermediate can then be further converted to a highly electrophilic arylnitrenium ion, which can form covalent adducts with DNA, leading to mutations and initiating cancer.[2][7]

Other Biological Activities

Beyond carcinogenicity, early research also identified other biological effects. Certain substituted anilides were found to possess fungicidal and herbicidal properties.[6][8] For instance, research into salicylanilides demonstrated their potential as uncouplers of photosynthetic phosphorylation and inhibitors of bacterial and fungal strains.[9] These findings opened avenues for their use in agriculture and medicine, showcasing the diverse biological potential of this chemical class.

General Experimental and Analytical Workflow

The workflow in early organic chemistry research was systematic, relying on classical techniques for synthesis, purification, and characterization. Modern methods like chromatography and spectroscopy were not yet available, so researchers relied on physical properties and chemical tests.

Conclusion

The early research on substituted aromatic amines and anilides was a double-edged sword. It powered the industrial revolution in textiles through synthetic dyes while simultaneously uncovering the profound and dangerous biological concept of metabolic activation of carcinogens. The foundational synthetic protocols, toxicological findings, and analytical workflows developed during this era created a critical knowledge base. For modern researchers and drug development professionals, understanding this history is not merely academic; it provides context for the evolution of toxicology, pharmacology, and synthetic chemistry, and underscores the enduring importance of structure-activity relationships that were first explored over a century ago.

References

- 1. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]

- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comments on the history and importance of aromatic and heterocyclic amines in public health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of anilides, herbicidal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The fungicidal activity of substituted acetanilides and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Toxicological Profile of Glutacondianil Hydrochloride: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Glutacondianil hydrochloride is a chemical compound with applications in agriculture as a fungicide and in the pharmaceutical industry as a synthetic intermediate.[1][2] Despite its use, a comprehensive public-domain toxicological profile for this compound is strikingly limited. This guide synthesizes the currently available safety and hazard information and underscores the significant data gaps that necessitate further investigation for a thorough risk assessment.

Chemical and Physical Properties

This compound, with the CAS number 1497-49-0, presents as a white to off-white crystalline solid.[1] It is sparingly soluble in water but soluble in polar solvents like methanol and ethanol.[1][3] The compound is generally stable under normal conditions but may be hygroscopic.[1][4]

| Property | Value | Source |

| Molecular Formula | C17H17ClN2 | [1] |

| Molecular Weight | 284.78 g/mol | [3] |

| Melting Point | 152 °C | [3] |

| Boiling Point | 430.2°C at 760 mmHg | [3] |

| Flash Point | 214°C | [3] |

| Vapor Pressure | 8.36E-08mmHg at 25°C | [3] |

Known Applications

The primary documented uses for this compound are:

-

Agriculture: It functions as a fungicide by inhibiting the growth and reproduction of fungi.[1][2]

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical products and bioactive molecules.[1]

-

Reagent: It is used as a reagent in the synthesis of novel vinylsulfone cyanine dyes for labeling biomolecules.[4][5]

Toxicological Data: A Landscape of Unanswered Questions

A thorough review of publicly available data reveals a significant lack of in-depth toxicological studies for this compound. The toxicological properties of this material have not been fully investigated.[4] Consequently, quantitative data for critical endpoints such as acute toxicity (e.g., LD50), no-observed-adverse-effect levels (NOAELs) from sub-chronic and chronic studies, genotoxicity, carcinogenicity, and reproductive toxicity are not available.

Hazard Identification

The available information, primarily from safety data sheets, indicates the following hazards:

-

Skin Irritation: Classified as a skin irritant (Category 2).[6][7] Causes skin irritation upon contact.[6]

-

Eye Irritation: Classified as a serious eye irritant (Category 2).[6][7]

-

Respiratory Irritation: May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[6][7][8]

-

Acute Toxicity: Considered harmful if swallowed, in contact with skin, or if inhaled (Acute toxicity, Category 4).[6] Ingestion may lead to illness.[1][2]

There is currently no conclusive evidence linking this compound to carcinogenic effects, and it is not classified as a carcinogen by major regulatory agencies such as the IARC or EPA.[1][9]

Experimental Protocols and Methodologies

The absence of published, in-depth toxicological studies means that detailed experimental protocols for assessments like acute oral toxicity, dermal irritation, or genotoxicity assays for this compound are not available in the public domain. Standardized OECD or EPA guidelines would typically be followed for such studies, but their specific application to this compound has not been documented in the available literature.

Signaling Pathways and Mechanism of Action

The mechanism of action in its fungicidal application is broadly described as the inhibition of fungal growth and reproduction.[1][2] However, the specific biochemical pathways targeted by this compound in fungi are not detailed. More importantly, for a human health risk assessment, there is no available information on the potential signaling pathways it might modulate or disrupt in mammalian systems that would lead to the observed irritation or other toxic effects.

Due to this lack of data, the creation of diagrams for signaling pathways, as requested, is not possible. A meaningful diagram would require published research identifying the molecular targets and subsequent cellular responses, which is currently unavailable.

To illustrate a generalized workflow for future toxicological assessment, the following diagram outlines a potential experimental approach.

Conclusion and Future Directions

The toxicological profile of this compound remains largely incomplete. While hazard classifications from safety data sheets provide basic warnings for handling, they are insufficient for a comprehensive risk assessment required by researchers and drug development professionals. The lack of publicly available data on pharmacokinetics, mechanism of action in mammals, and both acute and chronic toxicity studies represents a significant knowledge gap.

For this compound to be used safely in existing applications and considered for new ones, particularly in the pharmaceutical field, a systematic toxicological evaluation is imperative. The workflow outlined above suggests a potential pathway for generating the necessary data to build a robust safety profile. Future research should prioritize these studies to ensure the safety of individuals and the environment exposed to this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound|1497-49-0 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound | 1497-49-0 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Benzenamine, N-(5-(phenylamino)-2,4-pentadien-1-ylidene)-, hydrochloride (1:1) | C17H17ClN2 | CID 5702667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. pipharm.com [pipharm.com]

Glutacondianil Hydrochloride: A Technical Guide to Synthetic Routes and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutacondianil hydrochloride, also known as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, is a chemical compound with exclusive origins in synthetic chemistry; it is not known to occur naturally.[1] This technical guide provides an in-depth overview of the known synthetic routes for its preparation, complete with detailed experimental protocols and quantitative data. The document also explores its role as a key intermediate in the synthesis of various molecules, including cyanine dyes and the medicinal imaging agent indocyanine green. All quantitative data is presented in structured tables for ease of comparison, and reaction pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound (CAS No. 1497-49-0) is a dark red to bordeaux-purple crystalline powder.[2][3] It is a salt of a substituted aniline derivative, which contributes to its solubility in polar solvents like water and ethanol.[1] First synthesized in the early 20th century, it has since found applications as a crucial intermediate in the chemical and pharmaceutical industries.[1] Notably, it serves as a precursor in the production of cyanine dyes used for labeling biomolecules and is a key component in the synthesis of indocyanine green, a diagnostic dye.[2][4][5]

Synthetic Routes and Mechanisms

The synthesis of this compound is exclusively achieved through chemical reactions, with no known natural sources.[1] The primary methods of its preparation involve the reaction of aromatic amines with dicarboxylic acid derivatives or, more specifically, the ring-opening of pyridine followed by condensation with aniline.

Synthesis from Pyridine via Ring Opening

A prominent synthetic pathway to this compound involves the reaction of pyridine with a compound containing a mobile chlorine atom, which leads to the opening of the pyridine ring. The resulting intermediate then reacts with aniline to form the final product. This process is mechanistically related to the Zincke reaction, where a pyridinium salt reacts with a primary amine to form a new pyridinium salt via a ring-opened intermediate.

A patented method outlines the synthesis using starting materials like perchlorocyclopentenone or 3,4-dichloro-5-methoxy-5H-furan-2-one.[6]

Caption: Synthetic pathway from pyridine.

General Condensation Method

A more general, though less detailed in available literature, method involves the condensation of glutaric acid or its derivatives with aniline or substituted anilines.[1] This is followed by treatment with hydrochloric acid to form the hydrochloride salt.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on patented methods.

Synthesis from 3,4-dichloro-5-methoxy-5H-furan-2-one

This protocol is adapted from patent SU544654A1.[6]

Experimental Workflow:

Caption: Workflow for synthesis.

Procedure:

-

In a reaction vessel, dissolve 3.7 g (0.02 mol) of 3,4-dichloro-5-methoxy-5H-furan-2-one in 25 ml of dry benzene.

-

Cool the solution to 5°C.

-

To the cooled solution, add 1.88 g (0.02 mol) of pyridine followed by 3.7 g (0.05 mol) of aniline.

-

Stir the reaction mixture at room temperature for 12 hours.

-

A precipitate will form, which is then collected by filtration.

-

Wash the collected solid with acetone.

-

Dry the product to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 95% |

| Melting Point | 165-166°C |

Synthesis from Perchlorocyclopentenone

This protocol is also adapted from patent SU544654A1.[6]

Procedure:

-

Prepare a solution of the starting materials in an appropriate solvent.

-

Maintain the reaction temperature between 5-20°C.

-

After the reaction is complete, the precipitate is filtered.

-

The collected solid is washed with ether.

Quantitative Data:

| Parameter | Value |

| Yield | 92% |

| Melting Point | 165-166°C |

Tabulated Quantitative Data

The following table summarizes the quantitative data from the described synthetic protocols.

| Synthetic Route | Starting Material (Chlorine Source) | Molar Ratio (Chlorine Source:Pyridine:Aniline) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

| Protocol 3.1 | 3,4-dichloro-5-methoxy-5H-furan-2-one | 1 : 1 : 2.5 | Benzene | 5 then Room Temp. | 12 | 95 | 165-166 |

| Protocol 3.2 | Perchlorocyclopentenone | Not specified | Not specified | 5-20 | Not specified | 92 | 165-166 |

Applications in Further Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules.

Synthesis of Indocyanine Green

In the industrial synthesis of the medical diagnostic agent indocyanine green, this compound is a key reactant. It is condensed with other complex molecules in the presence of acetic anhydride to form a blue-black solid intermediate.[4]

Synthesis of Glutaconaldehyde and Pyridinium Salts

This compound can be hydrolyzed under basic conditions to yield a glutaconaldehyde salt. This salt is a versatile reagent for the transformation of primary amines into their corresponding pyridinium salts, a reaction that is often more efficient than the traditional Zincke salt method. A scalable two-step synthesis of the glutaconaldehyde salt from the dianil salt has been reported with an overall yield of 91%.

Caption: Role in pyridinium salt synthesis.

Conclusion

This compound is a synthetically derived compound of significant interest in organic and medicinal chemistry. The detailed protocols and quantitative data provided in this guide, primarily from patented literature, offer a solid foundation for its laboratory-scale synthesis. Its role as a versatile intermediate underscores its importance in the production of valuable molecules for various applications. Further research into optimizing these synthetic routes and exploring new applications for this compound is warranted.

References

Methodological & Application

Application Notes and Protocols: The Use of Glutacondianil Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Glutacondianil hydrochloride, also known as N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, is a versatile chemical intermediate with significant applications in organic synthesis.[1] Its primary utility lies in its role as a precursor for the synthesis of various organic compounds, most notably cyanine dyes, which are of great interest for biological labeling and diagnostic applications.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heptamethine cyanine dyes and outlines its broader potential in the construction of heterocyclic frameworks.

Overview of Applications

This compound serves as a key building block in several synthetic transformations:

-

Synthesis of Cyanine Dyes: It is a critical reagent in the synthesis of polymethine cyanine dyes, particularly heptamethine cyanines.[4][5] These dyes exhibit strong absorption and fluorescence in the near-infrared (NIR) region, making them valuable as fluorescent labels for biomolecules such as proteins and nucleic acids.[2][6]

-

Heterocyclic Synthesis: The structural framework of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[1] This application is particularly relevant in medicinal chemistry for the development of novel therapeutic agents.

-

Pharmaceutical Intermediates: It is utilized as an intermediate in the synthesis of bioactive molecules and pharmaceuticals, including enzyme inhibitors and receptor modulators.[1] A notable example is its use in the industrial synthesis of Indocyanine Green, a diagnostic dye.[7]

Synthesis of Heptamethine Cyanine Dyes

The most well-documented application of this compound is in the synthesis of heptamethine cyanine dyes through condensation with quaternized indolenine salts.

General Reaction Scheme:

Caption: General reaction for cyanine dye synthesis.

Experimental Protocol: Synthesis of Heptamethine Cyanine Dyes (5g and 5h)

This protocol is adapted from the synthesis described by Li, et al. in Molecules (1997).[4][5]

Materials:

-

Substituted 2,3,3-trimethyl indolenium salt (e.g., 4a, 4b)

-

This compound (Intermediate B)

-

Pyridine

-

Acetic anhydride

-

N,N-dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve the substituted 2,3,3-trimethyl indolenium salt and a molar equivalent of this compound in a mixture of pyridine, acetic anhydride, and N,N-dimethylformamide.

-

Heat the reaction mixture with stirring. The specific temperature and reaction time will vary depending on the substrates used (see Table 1).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the crude product by adding a suitable non-polar solvent, such as diethyl ether.

-

Collect the solid product by filtration and wash with cold acetone and ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified heptamethine cyanine dye.

-

Dry the final product under vacuum.

Quantitative Data for Heptamethine Cyanine Dye Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of two exemplary heptamethine cyanine dyes as reported by Li, et al.[5]

| Entry | Indolenium Salt | Product | Temperature (°C) | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| 1 | 4a | 5g | 85-90 | 55 | 42 | >300 |

| 2 | 4b | 5h | 100 | 60 | 45 | 218-220 |

Table 1: Reaction conditions and yields for the synthesis of heptamethine cyanine dyes 5g and 5h .[5]

Industrial Synthesis of Indocyanine Green

This compound is a key intermediate in the industrialized synthesis of the medicinal dye, Indocyanine Green.

Workflow for Indocyanine Green Synthesis

Caption: Industrial synthesis workflow for Indocyanine Green.

Experimental Protocol: Industrial Synthesis of Indocyanine Green

This protocol is based on the method described in patent CN104130178A.[7]

Step 1: Synthesis of the Light Blue Solid Intermediate

-

Mix 2,3,3-trimethyl-4,5-benzo indole benzene and 1,4-butyl sultone in a weight ratio of 1:1.6 to 1:1.7 in the presence of xylene.

-

Reflux the mixture for 2-3 hours to obtain a light blue solid.

Step 2: Synthesis of the Blue-Black Solid Intermediate

-

Mix the light blue solid from Step 1 with this compound in a weight ratio of 1:0.9 to 1:1.1.

-

Add acetic anhydride as the solvent and reflux the mixture to obtain a blue-black solid. The reaction is typically complete within 20-60 minutes.[7]

-

Cool the reaction mixture to 0°C.[7]

Step 3: Synthesis of Crude Indocyanine Green

-

Mix the light blue solid from Step 1 and the blue-black solid from Step 2 in a weight ratio of 1:1.3 to 1:1.7.

-

Add anhydrous ethanol and triethylamine.

-

Reflux the mixture for 15-20 minutes.

Step 4: Purification

-

Cool the reaction liquid.

-

Extract the product with diethyl ether.

-

Collect the filtrate and add a methanol solution of sodium iodide to precipitate the product.

-

Evaporate the methanol and dry the solid to obtain medicinal-grade Indocyanine Green.

Synthesis of Other Heterocyclic Compounds

While the primary application of this compound is in cyanine dye synthesis, it is also a valuable precursor for other heterocyclic systems.[1] The extended conjugated system and the presence of reactive amine functionalities allow for its participation in various cyclization reactions. However, detailed experimental protocols and quantitative data for these applications are not as readily available in the surveyed literature. Researchers are encouraged to explore its reactivity with various electrophiles and nucleophiles to construct novel heterocyclic scaffolds.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.

-

Appearance: Dark red to bordeaux or purple crystalline powder.[3][6]

-

Solubility: Soluble in methanol, slightly soluble in chloroform and DMSO, and insoluble in water.[6]

-

Stability: Stable under normal temperatures and pressures.[3] It is hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[3] Harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of heptamethine cyanine dyes. The protocols provided herein offer a starting point for researchers interested in utilizing this compound for the synthesis of NIR-active fluorescent probes and other complex organic molecules. Further exploration of its reactivity is likely to uncover new synthetic methodologies and applications in materials science and drug discovery.

References

- 1. leapchem.com [leapchem.com]

- 2. rsc.org [rsc.org]

- 3. molbase.com [molbase.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CN104130178A - Industrialized synthesis method of medicinal indocyanine green - Google Patents [patents.google.com]

Applications of Glutacondianil Hydrochloride in Pharmaceutical Manufacturing: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutacondianil hydrochloride (CAS 1497-49-0), also known as N-(5-phenyliminopenta-1,3-dienyl)aniline hydrochloride, is a versatile chemical intermediate with significant applications in pharmaceutical manufacturing.[1][2][3] Its primary role is as a building block in the synthesis of complex organic molecules, particularly heterocyclic compounds and polymethine dyes.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[2] This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical manufacturing processes.

Synthesis of Indocyanine Green (ICG)

A major application of this compound is in the industrial synthesis of Indocyanine Green (ICG), a diagnostic dye used in medical imaging.[4] this compound serves as a key precursor for forming the polymethine chain of the ICG molecule.

Quantitative Data: Reactant Ratios for ICG Synthesis

The following table summarizes the weight ratios of key reactants in a patented industrialized synthesis method for medicinal Indocyanine Green.[4]

| Step | Reactant 1 | Reactant 2 | Weight Ratio (Reactant 1 : Reactant 2) | Solvent |

| 1 | 2,3,3-trimethyl-4,5-benzo indole benzene | 1,4-butyl sultone | 1 : 1.6 to 1.7 | Xylene |

| 2 | Intermediate from Step 1 (light blue solid) | This compound | 1 : 0.9 to 1.1 | Acetic anhydride |

| 3 | Intermediate from Step 1 (light blue solid) | Intermediate from Step 2 (blue-black solid) | 1 : 1.3 to 1.7 | Anhydrous ethanol with triethylamine |

Experimental Protocol: Industrialized Synthesis of Medicinal Indocyanine Green

This protocol is adapted from a patented method for the synthesis of ICG.[4]

Step 1: Synthesis of 2,3,3-trimethyl-1-(4-sulfobutyl)-4,5-benzoindole betaine (Intermediate 1)

-

In a suitable reactor, mix 2,3,3-trimethyl-4,5-benzo indole benzene and 1,4-butyl sultone in a weight ratio of 1:1.6 to 1.7.

-

Add xylene as the solvent.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to obtain a light blue solid (Intermediate 1).

-

Isolate the solid by filtration and dry.

Step 2: Synthesis of the Polymethine Intermediate (Intermediate 2)

-

In a separate reactor, mix Intermediate 1 and this compound in a weight ratio of 1:0.9 to 1.1.

-

Add acetic anhydride as the solvent.

-

Heat the mixture to reflux to carry out the condensation reaction.

-

Cool the reaction mixture to obtain a blue-black solid (Intermediate 2).

-

Isolate the solid by filtration and wash with a suitable solvent like acetone.

Step 3: Final Condensation to form Indocyanine Green

-

In a third reactor, mix Intermediate 1 and Intermediate 2 in a weight ratio of 1:1.3 to 1.7.

-

Add anhydrous ethanol as the solvent.

-

Add triethylamine to the mixture.

-

Heat the mixture to reflux for 15-20 minutes.

-

Cool the reaction liquid.

-

Perform an extraction using diethyl ether.

-

Collect the filtrate and add a sodium iodide methanol solution.

-

Evaporate the methanol.

-

Dry the resulting solid to obtain medicinal grade Indocyanine Green.

Workflow for Indocyanine Green Synthesis

Caption: Workflow for the industrialized synthesis of Indocyanine Green.

Synthesis of Cyanine and Vinylsulfone Dyes

This compound is a valuable reagent for the synthesis of various cyanine dyes, which are used as fluorescent labels for biomolecules.[5][6] It provides the core polymethine chain that is characteristic of these dyes. While specific industrial protocols are often proprietary, the general synthesis involves the condensation of this compound with appropriate heterocyclic precursors.

Additionally, it is used in the synthesis of novel vinylsulfone cyanine dyes.[6] These dyes are designed for fluorescently labeling biomolecules through a 1,2-addition reaction in aqueous conditions.

General Schematic for Cyanine Dye Synthesis

Caption: General synthesis route for cyanine dyes using this compound.

Intermediate for Heterocyclic Compounds

This compound serves as a building block for a variety of heterocyclic compounds, which are core structures in many pharmaceutical drugs.[1] Its di-imine structure allows for cyclization reactions to form nitrogen-containing rings. The specific reaction conditions and resulting heterocyclic systems depend on the co-reactants and catalysts used. For instance, it can be a precursor in the synthesis of certain pyridinium compounds.

Analytical Methods for Quality Control

The purity of this compound is crucial for its successful application in pharmaceutical synthesis. Standard analytical techniques are employed for its quality control.

Purity Assessment

| Technique | Purpose | Typical Specification |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity and identify any impurities. | ≥97% min |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. | Conforms to structure |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. | Conforms to structure |

Note: Specifications are based on typical supplier data.[1]

Conclusion

This compound is a key intermediate in modern pharmaceutical manufacturing. Its versatility, particularly in the synthesis of cyanine dyes like Indocyanine Green, makes it an indispensable reagent. The protocols and data presented here provide a framework for its application in research and development, as well as in industrial-scale production of high-value pharmaceutical compounds. Further research into its applications in novel heterocyclic synthesis could unveil new pathways for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1497-49-0 [chemicalbook.com]

- 3. Novel cyanine dyes with vinylsulfone group for labeling biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Glutacondianil Hydrochloride in Cyanine Dye Synthesis and Bio-imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Glutacondianil hydrochloride as a key intermediate in the synthesis of near-infrared (NIR) cyanine dyes, specifically focusing on the production of Indocyanine Green (ICG). Detailed protocols for the synthesis of ICG, its subsequent application in antibody labeling, and in vivo imaging are provided.

Overview of this compound

This compound is a chemical intermediate primarily utilized in the synthesis of polymethine dyes.[1] Its structure is well-suited for the formation of the conjugated polymethine chain that is characteristic of cyanine dyes. These dyes, particularly those that absorb and emit light in the near-infrared (NIR) spectrum, are of significant interest in biomedical research and diagnostics due to the deep tissue penetration of NIR light.[2]

Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Reddish-violet to bordeaux/purple powder/crystals[1][3][4] |

| Molecular Formula | C₁₇H₁₇ClN₂[5] |

| Molecular Weight | 284.78 g/mol [4] |

| Melting Point | 152 - 175 °C[1][3] |

| Solubility | Soluble in methanol; Insoluble in water[4] |

| Storage | Store in a cool, dry, well-ventilated place, protected from light and moisture.[5][6] |

Safety Information

This compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also be harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[5][6]

Synthesis of Indocyanine Green (ICG) using this compound

This protocol describes the multi-step synthesis of Indocyanine Green (ICG), a tricarbocyanine dye, using this compound as a key reactant. The process is adapted from established industrial synthesis methods.[8]

Experimental Workflow for ICG Synthesis

Detailed Protocol

Step 1: Synthesis of 2,3,3-trimethylammonium-1-(4-sulfobutyl)-4,5-benzindole betaine (Intermediate 1)

-

In a suitable reaction vessel, mix 2,3,3-trimethyl-4,5-benzo indole benzene and 1,4-butyl sultone in a weight ratio of 1:1.6 to 1:1.7.[8]

-

Add xylene as a solvent.[8]

-

Reflux the mixture for 2-3 hours.[8]

-

After cooling, the product, a light blue solid, can be isolated.[8]

Step 2: Synthesis of the N-acetylbenzene amido intermediate (Intermediate 2)

-

Mix the light blue solid (Intermediate 1) with this compound in a weight ratio of 1:0.9 to 1:1.1.[8]

-

Use acetic anhydride as the solvent.[8]

-

Reflux the mixture to obtain a blue-black solid.[8]

Step 3: Synthesis of Indocyanine Green (ICG)

-

Combine the light blue solid (Intermediate 1) and the blue-black solid (Intermediate 2) in a weight ratio of 1:1.3 to 1:1.7.[8]

-

Add anhydrous ethanol and triethylamine.[8]

-

Reflux the mixture for 15-20 minutes.[8]

-

After cooling, extract the product with diethyl ether and filter.[8]

-

To the filtrate, add a methanol solution of sodium iodide to precipitate the final product.[8]

-

Evaporate the methanol and dry the resulting solid to obtain medicinal Indocyanine Green.[8]

Application of ICG in Biomolecule Labeling

ICG can be chemically modified to an amine-reactive form (e.g., ICG-NHS ester) to allow for covalent labeling of proteins, such as antibodies, for targeted imaging applications.[9]

Experimental Workflow for Antibody Labeling with ICG

Protocol for Antibody Labeling

-

Prepare the Protein Solution : Dissolve the antibody in a reaction buffer (e.g., 1 M sodium carbonate or phosphate buffer) to a concentration of 2-10 mg/mL. Adjust the pH to 8.5 ± 0.5.[9]

-

Prepare the ICG Stock Solution : Dissolve the amine-reactive ICG derivative in anhydrous DMSO to a concentration of 10-20 mM.[9]

-

Conjugation : Add the ICG stock solution to the antibody solution. The optimal degree of substitution (DOS) is typically between 4 and 10 moles of ICG per mole of antibody.[9] Incubate the reaction mixture at 37°C for 10 minutes.[10][11]

-

Purification : Remove the unreacted ICG using a filtration tube or a suitable chromatography method.[10][11]

-

Characterization : Determine the DOS by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~785 nm (for ICG).[9]

In Vivo Imaging with ICG

ICG is an FDA-approved dye for various diagnostic procedures and is well-suited for in vivo fluorescence imaging due to its near-infrared properties.[4][12][13]

Protocol for General In Vivo Fluorescence Imaging in Mice

-

Animal Preparation : Anesthetize the mouse (e.g., with isoflurane) and place it on the imaging stage, maintaining its body temperature with a heating pad.[14]

-

ICG Preparation : Prepare a fresh solution of ICG in sterile water for injection or PBS at a concentration of 0.1-1.0 mg/mL. Protect the solution from light.[14]

-

Baseline Imaging : Acquire a pre-injection fluorescence image to assess autofluorescence.[14]

-

ICG Administration : Inject the ICG solution intravenously via the tail vein. A typical dose is between 0.1 and 1.0 mg/kg.[14]

-

Imaging : Immediately after injection, begin acquiring a series of images at various time points to monitor the biodistribution and clearance of the dye.[14] For tumor imaging, static images can be taken at later time points (e.g., 4, 24, 48 hours) to visualize accumulation.[14]

Quantitative Data

The spectral properties of cyanine dyes are crucial for their application in fluorescence-based assays and imaging.

Spectral Properties of Indocyanine Green (ICG)

| Property | Value | Solvent/Medium | Reference |

| Absorption Maximum (λₘₐₓ abs) | 789 nm | Ethanol | [15] |

| ~805 nm | Plasma | [16] | |

| Emission Maximum (λₘₐₓ em) | 813 nm | Ethanol | [15] |

| 820 nm | Water | [16] | |

| Molar Extinction Coefficient (ε) | 194,000 M⁻¹cm⁻¹ | Ethanol | [15] |

| Fluorescence Quantum Yield (Φf) | 0.05 | Ethanol | [15] |

References

- 1. pipharm.com [pipharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fishersci.com [fishersci.com]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. molbase.com [molbase.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. CN104130178A - Industrialized synthesis method of medicinal indocyanine green - Google Patents [patents.google.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. dojindo.com [dojindo.com]

- 11. ICG Labeling Kit - NH2 LK31 manual | DOJINDO [dojindo.com]

- 12. Intradermal Indocyanine Green for In Vivo Fluorescence Laser Scanning Microscopy of Human Skin: A Pilot Study | PLOS One [journals.plos.org]

- 13. A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. PhotochemCAD | Indocyanine Green [photochemcad.com]

- 16. benchchem.com [benchchem.com]

Glutacondianil Hydrochloride: A Versatile Intermediate for the Synthesis of Bioactive Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Glutacondianil hydrochloride, also known as N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, is a stable and versatile chemical intermediate.[1][2] Its utility in organic synthesis is primarily centered on its role as a precursor for constructing various bioactive molecules, including pyridinium salts, cyanine dyes, and other heterocyclic systems.[2][3][4][5] The hydrochloride form of this compound enhances its solubility and simplifies handling in various reaction conditions.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.

Synthesis of Bioactive Pyridinium Salts

This compound serves as a convenient starting material for the synthesis of a wide range of pyridinium salts. The reaction proceeds via the transformation of primary amines in the presence of glutaconaldehyde, which can be generated in situ from this compound in an acidic medium.[4][6] This method is particularly advantageous for synthesizing pyridinium salts from primary amines that are unreactive towards traditional reagents like the Zincke salt.[4] Pyridinium salts are a class of compounds with diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic applications.[3][4][7][8][9]

Experimental Protocol: General Synthesis of Pyridinium Salts

This protocol outlines a general procedure for the synthesis of N-substituted pyridinium salts from primary amines using this compound as the glutaconaldehyde source.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

Acid (e.g., Hydrochloric acid)

-

Solvent (e.g., Ethanol, Water)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Preparation of Glutaconaldehyde Solution: In a round-bottom flask, dissolve this compound in an acidic aqueous or alcoholic solution. The acidic conditions facilitate the hydrolysis to glutaconaldehyde.

-

Reaction with Primary Amine: To the prepared glutaconaldehyde solution, add the primary amine (1 equivalent).

-

Reaction Conditions: The reaction mixture can be heated under reflux or subjected to microwave irradiation to drive the reaction to completion. Reaction times may vary depending on the reactivity of the primary amine.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude pyridinium salt can be purified by recrystallization or column chromatography.

-

Characterization: The structure and purity of the synthesized pyridinium salt should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Table 1: Synthesis of Pyridinium Salts from Various Primary Amines (Representative Data)

| Entry | Primary Amine | Product | Yield (%) | Reference |

| 1 | Aniline | N-Phenylpyridinium chloride | >90 | [4] |

| 2 | Benzylamine | N-Benzylpyridinium chloride | >90 | [4] |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)pyridinium chloride | >90 | [4] |

| 4 | 2-Aminopyridine | N-(Pyridin-2-yl)pyridinium chloride | >90 | [4] |

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the primary amine.

Biological Activity of Synthesized Pyridinium Salts

Pyridinium salts synthesized via this method have shown potential as bioactive agents. For instance, certain pyridinium derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7] The proposed mechanism of action involves the disruption of the bacterial cell membrane due to the cationic nature of the pyridinium head group.[7] Furthermore, selenium-containing pyridinium salts have demonstrated antioxidant properties by scavenging free radicals and mimicking the action of glutathione peroxidase, suggesting their potential in mitigating oxidative stress-related diseases.[4]

Diagram 1: General Workflow for the Synthesis of Bioactive Pyridinium Salts

Caption: Workflow for pyridinium salt synthesis and bioactivity screening.

Synthesis of Cyanine Dyes for Bio-imaging

This compound is a key intermediate in the synthesis of cyanine dyes, a class of fluorescent molecules widely used in biomedical imaging and as labeling agents for biomolecules.[3][5][10][11] Specifically, it is used in the preparation of pentamethine and heptamethine cyanine dyes, such as Indocyanine Green (ICG), which is an FDA-approved near-infrared (NIR) dye for clinical diagnostics.[1][12]

Experimental Protocol: Synthesis of a Heptamethine Cyanine Dye (ICG Analog)

This protocol describes a general method for the synthesis of an ICG analog using this compound.

Materials:

-

This compound

-

Substituted 2,3,3-trimethylindolenine derivative

-

Acetic anhydride

-

Pyridine

-

Sodium iodide

-

Methanol

-

Standard laboratory glassware and purification equipment

Procedure:

-

Condensation Reaction: In a reaction vessel, dissolve the substituted 2,3,3-trimethylindolenine derivative and this compound in a mixture of acetic anhydride and pyridine.

-

Heating: Heat the reaction mixture under reflux for a specified period to facilitate the condensation and formation of the cyanine dye backbone.

-

Precipitation and Isolation: After cooling, the crude dye is typically precipitated by the addition of a non-polar solvent like diethyl ether. The solid is collected by filtration.

-

Anion Exchange: The initial product can be converted to the corresponding iodide salt by dissolving it in methanol and adding a solution of sodium iodide in methanol. The resulting precipitate of the heptamethine cyanine iodide is collected by filtration, washed with a small amount of cold methanol, and dried.

-

Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure and purity are confirmed using UV-Vis spectroscopy, fluorescence spectroscopy, NMR, and mass spectrometry.

Table 2: Key Reaction Parameters for Cyanine Dye Synthesis

| Parameter | Condition | Purpose |

| Reactants | Glutacondianil HCl, Substituted Indolenine | Formation of the polymethine chain |

| Solvent/Reagent | Acetic Anhydride, Pyridine | Condensation and cyclization |

| Temperature | Reflux | To drive the reaction to completion |

| Anion Exchange | Sodium Iodide | To obtain the stable iodide salt of the dye |

Diagram 2: Synthetic Pathway to Heptamethine Cyanine Dyes

Caption: Synthesis of heptamethine cyanine dyes from this compound.

Synthesis of Vinylsulfone-Containing Cyanine Dyes

A notable application of this compound is in the synthesis of novel vinylsulfone cyanine dyes.[3][5] These dyes are equipped with a vinylsulfone reactive group that can readily undergo a 1,2-addition reaction with thiol groups of biomolecules, such as cysteine residues in proteins, under aqueous conditions.[5] This makes them excellent candidates for fluorescently labeling biomolecules for various research and diagnostic applications.

Experimental Protocol: Synthesis of a Vinylsulfone Cyanine Dye

Materials:

-

This compound

-

Indolenine derivative containing a vinylsulfone precursor group

-

Appropriate solvents and reagents for condensation (similar to cyanine dye synthesis)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Synthesis of Vinylsulfone-Indolenine: Prepare an indolenine derivative functionalized with a protected vinylsulfone group or a precursor that can be converted to a vinylsulfone.

-

Condensation: React the vinylsulfone-containing indolenine with this compound under conditions similar to the general cyanine dye synthesis described above.

-

Deprotection/Conversion (if necessary): If a protected vinylsulfone was used, carry out the deprotection step to reveal the reactive vinylsulfone moiety.

-

Purification: Purify the final vinylsulfone cyanine dye using appropriate chromatographic techniques.

-

Characterization: Confirm the structure and purity of the dye using NMR, mass spectrometry, and UV-Vis spectroscopy.

Diagram 3: Bio-labeling using a Vinylsulfone Cyanine Dye

Caption: Labeling of a protein with a vinylsulfone cyanine dye.

References

- 1. CN104130178A - Industrialized synthesis method of medicinal indocyanine green - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivity of selenium-containing pyridinium salts: Prospecting future pharmaceutical constituents to treat liver diseases involving oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel cyanine dyes with vinylsulfone group for labeling biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions [ouci.dntb.gov.ua]

- 9. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. CAS#:1497-49-0 | N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride | Chemsrc [chemsrc.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Glutacondianil Hydrochloride in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract